3-(2,4-Dibromophenoxyacetylhydrazono)-N-(4-fluorophenyl)butyramide
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Overview
Description
(3E)-3-{[2-(2,4-DIBROMOPHENOXY)ACETAMIDO]IMINO}-N-(4-FLUOROPHENYL)BUTANAMIDE is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[2-(2,4-DIBROMOPHENOXY)ACETAMIDO]IMINO}-N-(4-FLUOROPHENYL)BUTANAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of 2,4-dibromophenoxyacetic acid, which is then reacted with appropriate amines and other reagents under controlled conditions to form the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to achieve consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{[2-(2,4-DIBROMOPHENOXY)ACETAMIDO]IMINO}-N-(4-FLUOROPHENYL)BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Methanol, ethanol, dichloromethane
Catalysts: Palladium on carbon, copper catalysts
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
(3E)-3-{[2-(2,4-DIBROMOPHENOXY)ACETAMIDO]IMINO}-N-(4-FLUOROPHENYL)BUTANAMIDE has diverse applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis and material science.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development and pharmacology.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (3E)-3-{[2-(2,4-DIBROMOPHENOXY)ACETAMIDO]IMINO}-N-(4-FLUOROPHENYL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Heparinoid: Compounds similar to heparin, found in marine organisms and used for their anticoagulant properties.
Uniqueness
(3E)-3-{[2-(2,4-DIBROMOPHENOXY)ACETAMIDO]IMINO}-N-(4-FLUOROPHENYL)BUTANAMIDE stands out due to its unique combination of bromine, fluorine, and amide functional groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions in various applications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C18H16Br2FN3O3 |
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Molecular Weight |
501.1 g/mol |
IUPAC Name |
(3E)-3-[[2-(2,4-dibromophenoxy)acetyl]hydrazinylidene]-N-(4-fluorophenyl)butanamide |
InChI |
InChI=1S/C18H16Br2FN3O3/c1-11(8-17(25)22-14-5-3-13(21)4-6-14)23-24-18(26)10-27-16-7-2-12(19)9-15(16)20/h2-7,9H,8,10H2,1H3,(H,22,25)(H,24,26)/b23-11+ |
InChI Key |
PKHNZNBSAQOXIO-FOKLQQMPSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=C(C=C(C=C1)Br)Br)/CC(=O)NC2=CC=C(C=C2)F |
Canonical SMILES |
CC(=NNC(=O)COC1=C(C=C(C=C1)Br)Br)CC(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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